molecular formula C17H14ClN3O3S B2490538 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 903352-12-5

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2490538
CAS No.: 903352-12-5
M. Wt: 375.83
InChI Key: HRLXNQGHUHJRGV-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a methoxypyridazinyl group.

Scientific Research Applications

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

As a sulfonamide, it may act by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . The compound may bind to the enzyme responsible for folic acid synthesis and inhibit its activity.

Biochemical Pathways

Sulfonamides are known to affect the folic acid synthesis pathway in bacteria . By inhibiting this pathway, they prevent the production of essential components required for bacterial growth and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the chloro and methoxypyridazinyl groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosulfonamide derivative, while oxidation can produce a sulfone.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfapyridine: Known for its anti-inflammatory properties.

Uniqueness

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

IUPAC Name

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLXNQGHUHJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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